Ethanone, 2-ethoxy-1-(2-ethoxyphenyl)-

Description

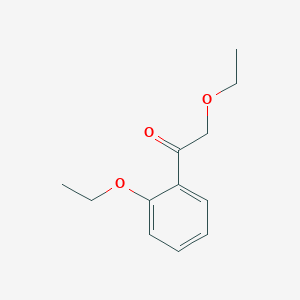

Ethanone, 2-ethoxy-1-(2-ethoxyphenyl)- (CAS 80292-71-3) is a substituted acetophenone derivative with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol. Its structure features two ethoxy groups: one at the 2-position of the acetophenone moiety and another at the 2-position of the attached phenyl ring. The compound’s IUPAC name reflects this substitution pattern, and its SMILES notation is CCOCC(=O)C1=CC=CC=C1OCC . The presence of ethoxy groups confers moderate lipophilicity, as evidenced by its calculated XLogP3 value of 2.2 .

Properties

CAS No. |

80292-71-3 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

2-ethoxy-1-(2-ethoxyphenyl)ethanone |

InChI |

InChI=1S/C12H16O3/c1-3-14-9-11(13)10-7-5-6-8-12(10)15-4-2/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

MRDMGGOYEBRLPD-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC(=O)C1=CC=CC=C1OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-ethoxy-1-(2-ethoxyphenyl)- typically involves the reaction of 2-ethoxybenzaldehyde with ethyl acetate in the presence of a base such as sodium ethoxide. The reaction proceeds through an aldol condensation followed by dehydration to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of Ethanone, 2-ethoxy-1-(2-ethoxyphenyl)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-ethoxy-1-(2-ethoxyphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Compounds with different functional groups replacing the ethoxy groups.

Scientific Research Applications

Ethanone, 2-ethoxy-1-(2-ethoxyphenyl)- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 2-ethoxy-1-(2-ethoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy groups enhance its reactivity, allowing it to participate in various chemical reactions. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethanone, 2-ethoxy-1-(2-ethoxyphenyl)- with structurally related ethanone derivatives, focusing on substituent effects, physical properties, and functional relevance:

Table 1: Key Comparative Data

Key Analysis

Substituent Effects on Reactivity and Solubility: The dual ethoxy groups in the target compound act as electron-donating groups, stabilizing the acetophenone core through resonance and inductive effects. This contrasts with electron-withdrawing groups (e.g., nitro in , chloro in ), which increase electrophilicity and reactivity in nucleophilic substitutions. Compared to Ethanone, 2-hydroxy-1-phenyl , the ethoxy groups reduce polarity, lowering solubility in polar solvents but enhancing compatibility with hydrophobic matrices.

Molecular Size and Functional Applications: The target compound’s molecular weight (208.25 g/mol) places it between smaller derivatives like Ethanone, 1-(2-thienyl)- (126.17 g/mol) and bulkier halogenated analogs (e.g., 411.26 g/mol in ). Mid-sized molecules like this often balance bioavailability and synthetic utility. Thienyl-containing derivatives (e.g., ) exhibit unique aromatic properties due to sulfur’s electronegativity, enabling applications in conductive materials or organometallic catalysis, whereas ethoxy-substituted compounds may serve as intermediates in drug design (e.g., azilsartan impurity analogs ).

Toxicity and Safety Profiles :

- Halogenated analogs (e.g., ) demonstrate higher hazards, including flammability and toxicity (e.g., intraperitoneal LD₅₀ of 3 g/kg in ). In contrast, the target compound’s lack of nitro or halogen substituents suggests a safer profile, though thorough toxicological studies are lacking .

Synthetic Utility: The ethoxy groups in the target compound may enhance stability in condensation reactions, as seen in thiourea-mediated syntheses of thiazol-2-amines . Similar ethoxy-acetophenone derivatives are also used in LC-MS/MS impurity profiling , highlighting analytical relevance.

Research Findings and Gaps

- Structural Insights : NMR and HSQC data for analogs (e.g., ) confirm the importance of substituent positioning in electronic environments. For the target compound, the ortho-ethoxy arrangement likely induces steric hindrance, affecting crystallization and spectroscopic signatures.

- Predicted Properties : Computational data for the target compound (e.g., Topological Polar Surface Area: 35.5 Ų ) suggest moderate membrane permeability, aligning with lipophilicity trends in drug-like molecules.

- Data Limitations : Experimental data on melting/boiling points, solubility, and toxicity for the target compound are absent in the provided evidence, necessitating further empirical studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.